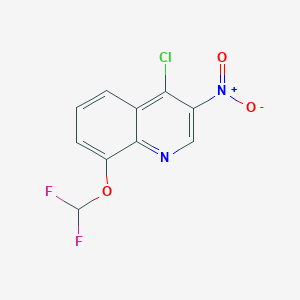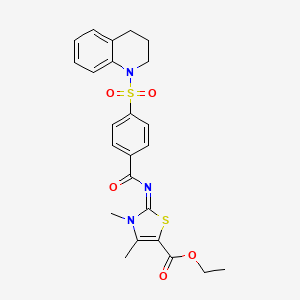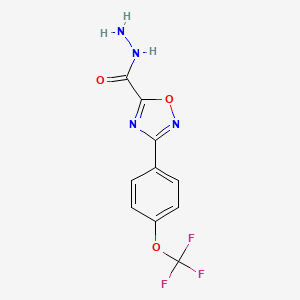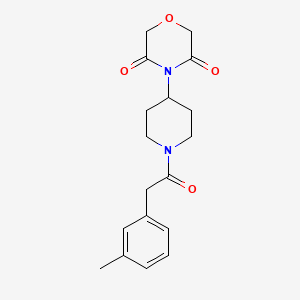
Elacestrant S enantiomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RAD1901 S enantiomer: , also known as Elacestrant S enantiomer, is a selective estrogen receptor degrader. It is a low activity enantiomer of Elacestrant, which is a nonsteroidal, orally bioavailable small molecule. Elacestrant is primarily used in the treatment of estrogen receptor-positive breast cancer .
Preparation Methods
The synthesis of RAD1901 S enantiomer involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions. Industrial production methods for RAD1901 S enantiomer are designed to ensure high purity and yield, often involving advanced techniques such as chromatography for purification .
Chemical Reactions Analysis
RAD1901 S enantiomer undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
RAD1901 S enantiomer has several scientific research applications, including:
Chemistry: Used as a model compound for studying selective estrogen receptor degradation.
Biology: Investigated for its effects on estrogen receptor signaling pathways.
Medicine: Used in preclinical and clinical studies for the treatment of estrogen receptor-positive breast cancer.
Industry: Employed in the development of new therapeutic agents targeting estrogen receptors
Mechanism of Action
RAD1901 S enantiomer exerts its effects by binding to estrogen receptors, leading to their degradation. This process inhibits estrogen receptor-mediated signaling pathways, which are crucial for the growth and proliferation of estrogen receptor-positive breast cancer cells. The molecular targets include estrogen receptor alpha and estrogen receptor beta .
Comparison with Similar Compounds
RAD1901 S enantiomer is unique compared to other selective estrogen receptor degraders due to its specific binding affinity and degradation efficiency. Similar compounds include:
Fulvestrant: Another selective estrogen receptor degrader used in the treatment of breast cancer.
Tamoxifen: A selective estrogen receptor modulator that acts as an antagonist in breast tissue.
Raloxifene: A selective estrogen receptor modulator used for the prevention of osteoporosis and breast cancer
These compounds differ in their mechanisms of action, binding affinities, and clinical applications, highlighting the uniqueness of RAD1901 S enantiomer.
Properties
IUPAC Name |
(6S)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFNOOUKXBRGGB-SANMLTNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@H]3CCC4=C(C3)C=CC(=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-benzyl-N-(1-methoxypropan-2-yl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2688697.png)

![8-(5-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2688700.png)
![2-({2-butyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-cyclopentylacetamide](/img/structure/B2688701.png)
![1-[1-(2,2,2-Trifluoroacetyl)-1,4-diazaspiro[5.5]undecan-4-yl]prop-2-en-1-one](/img/structure/B2688702.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2688704.png)


![2-Amino-6-tert-pentyl-N-m-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/new.no-structure.jpg)
![5,6-dichloro-N-cyclopropyl-N-[1-(pyridin-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2688710.png)
![2-[(3-chlorophenyl)methyl]-8-fluoro-5-[(3-methylphenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2688712.png)
![5-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-pyrazole](/img/structure/B2688713.png)
![Ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2688714.png)
